Prucalopride was developed by Janssen Pharmaceutica and is marketed under various brand names, including Resotran. The compound is a hydrochloride salt derived from prucalopride succinate, which is its active form. It is classified as a serotonin receptor agonist and specifically targets the 5-HT4 receptor, which plays a crucial role in regulating gut motility.
The synthesis of prucalopride involves several steps, utilizing various chemical reactions to obtain the final product. The primary synthetic route includes:
The molecular formula for prucalopride is with a molecular weight of 348.81 g/mol. Its structure features:
The compound's melting point is approximately 90.7°C for the monohydrate form and 197.2°C for prucalopride succinate . The compound exists primarily as a white crystalline powder and has no known polymorphs.
Prucalopride undergoes various chemical reactions during its synthesis and application:
Prucalopride functions primarily by selectively activating the serotonin 5-HT4 receptors located in the gastrointestinal tract. This activation leads to:
Pharmacokinetic studies indicate that prucalopride reaches peak plasma concentrations within 1–2 hours post-administration, demonstrating rapid absorption across different species .
Prucalopride possesses several notable physical and chemical properties:
These properties influence its formulation and bioavailability as a therapeutic agent.
Prucalopride is primarily used in clinical settings for:
Prucalopride hydrochloride, a potent 5-HT₄ receptor agonist, is synthesized through optimized routes targeting its benzofurancarboxamide core. Three principal methodologies dominate industrial and academic synthesis:
CDI-Mediated Amide Coupling:The most efficient route involves coupling 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (II) with 1-(3-methoxypropyl)piperidin-4-amine (V) using N,N'-carbonyldiimidazole (CDI) as a coupling agent. This reaction proceeds in tetrahydrofuran (THF) at 45–50°C for 4 hours, achieving yields of 85–93% after recrystallization from 75% ethanol [1] [4]. Key advantages include minimal racemization and avoidance of heavy-metal catalysts.
Mixed Anhydride Method:An alternative approach generates a mixed anhydride intermediate from carboxylic acid (II) and ethyl chloroformate in N,N-dimethylformamide (DMF) at low temperatures (–10°C). Subsequent reaction with amine (V) in the presence of triethylamine yields prucalopride free base. This method requires stringent temperature control to suppress diester formation [6].
Piperidine Alkylation Route:A linear synthesis alkylates 4-aminopiperidine with 1-chloro-3-methoxypropane to form intermediate (V), followed by condensation with activated ester derivatives of acid (II). While step-efficient, this route faces challenges in regioselectivity during alkylation [6].
Table 1: Key Intermediates in Prucalopride Synthesis
Intermediate | Chemical Name | Role | Purity Challenge |
---|---|---|---|
II | 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | Carboxamide precursor | Bromo impurities from raw materials |
V | 1-(3-Methoxypropyl)piperidin-4-amine | Amine coupling partner | Residual alkylating agents |
III | Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate | Starting material | Bromo analogue contamination |
Prucalopride’s high selectivity for 5-HT₄ receptors (pKi = 8.6–8.1) stems from strategic structural features that minimize off-target interactions:
Table 2: Selectivity Profiles of Prucalopride vs. Legacy Agonists
Compound | 5-HT₄ Affinity (pKi) | hERG Inhibition | 5-HT₁B/5-HT₁D Affinity | Cardiovascular Risk |
---|---|---|---|---|
Prucalopride | 8.6 (human 5-HT₄c) | Negligible (>10 μM) | Undetectable | Low |
Cisapride | 7.1 | Potent (IC₅₀ = 0.1 μM) | Moderate | High (torsades de pointes) |
Tegaserod | 7.9 | Weak | Strong agonist | Moderate (ischemic events) |
Industrial production of prucalopride hydrochloride faces three critical challenges:
Bromo-Impurity Control:Commercial methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (III) frequently contains 2–5% bromo analogue impurity due to residual bromine in precursors. This contaminant propagates through synthesis, generating prucalopride bromo analogue (up to 1.2% in final API). Removal requires recrystallization of intermediate (II) from DMF/water (1:15 v/v) at 15–20°C, reducing bromo-acid content from 4.2% to <0.3% [3] [8].
Amide Coupling Byproducts:CDI-mediated coupling generates imidazole urea adducts (≈5%), necessitating activated carbon treatment and gradient cooling (5–10°C/h) during recrystallization. Solvent optimization studies show THF/water mixtures provide superior crystal morphology over DMF, enhancing filtration efficiency [1] [4].
Succinate Salt Formation:Prucalopride free base is converted to the hydrochloride salt via reaction with hydrochloric acid in ethanol. Critical parameters include:
Table 3: Optimization of Recrystallization Conditions for Intermediate II
Parameter | Original Process | Optimized Process | Impact |
---|---|---|---|
Solvent | Methanol/water | DMF/water (1:15) | Bromo-acid reduced 15-fold |
Cooling Rate | Rapid (≈20°C/h) | Controlled (5–10°C/h) | Particle size >100 μm |
Decolorization | None | Activated carbon (2% w/w) | APHA color <10 |
Yield | 78% | 91% | Cost reduction |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: